Enantiomeric Purity in Cipargamin (KAE609) Synthesis
The (R)-enantiomer is prepared by kinetic resolution of the racemic N-acetyl protected tryptophan derivative using L-aminoacylase, yielding the target with >99% ee, while the (S)-enantiomer is selectively hydrolyzed and removed [1]. This resolution achieves a yield of approximately 48% for the desired (R)-enantiomer [1]. This high stereochemical purity is a prerequisite for the subsequent synthesis of the antimalarial drug Cipargamin, where any (S)-impurity would propagate into an inactive diastereomer, reducing the final drug's efficacy.
| Evidence Dimension | Enantiomeric Excess (ee) of the N-acetyl protected tryptophan intermediate after enzymatic resolution |
|---|---|
| Target Compound Data | >99% ee (R)-enantiomer |
| Comparator Or Baseline | Racemic starting material (0% ee); (S)-enantiomer is hydrolyzed and discarded |
| Quantified Difference | >99% ee achieved from a racemate, representing a >98% enrichment of the active (R)-enantiomer |
| Conditions | Kinetic resolution with L-aminoacylase in a commercial screening experiment, as described in the synthesis of Cipargamin [1] |
Why This Matters
Procuring the racemic form or (S)-enantiomer renders the key intermediate useless for the established Cipargamin synthesis route, as the (S)-enantiomer does not yield the correct final stereochemistry and is removed during the process, leading to a 50% loss of material.
- [1] Grunwald, P. (Ed.). (2019). Pharmaceutical Biocatalysis: Chemoenzymatic Synthesis of Active Pharmaceutical Ingredients. Taylor & Francis. View Source
